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Abstract
GNTI-122 is an investigational engineered T regulatory (Treg) cell therapy currently under

development for the treatment of type 1 diabetes (T1D). This document provides an in-depth

technical overview of the preclinical studies conducted to identify the cellular targets and

elucidate the mechanism of action of GNTI-122. The information presented herein is a

synthesis of publicly available data from peer-reviewed publications and presentations by

GentiBio, the developer of GNTI-122. This whitepaper will detail the molecular engineering of

GNTI-122, its targeted effects on the immune system, and the experimental methodologies

employed in these pivotal studies. All quantitative data are summarized in structured tables,

and key processes are visualized through signaling pathways and experimental workflow

diagrams.

Introduction to GNTI-122
GNTI-122 is an autologous cell therapy product derived from a patient's own CD4+ T cells.

These cells are engineered to become highly specific and potent Tregs, designed to restore

immune tolerance and protect the insulin-producing beta cells of the pancreas from

autoimmune destruction, which is the hallmark of T1D.[1] The core of the GNTI-122 therapeutic

strategy is to overcome the limitations of previous Treg therapies, such as lack of specificity,

instability of the Treg phenotype, and insufficient persistence in the inflammatory environment

of the pancreas.[2][3]
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Molecular Engineering of GNTI-122
The generation of GNTI-122 involves a sophisticated dual homology-directed repair (HDR)-

based genome editing process applied to bulk CD4+ T cells. This process introduces three key

features to create a stable and targeted Treg product.[2][3]

Stable FOXP3 Expression: The master transcription factor for Treg lineage, FOXP3, is

constitutively expressed by knocking in a potent MND promoter into the endogenous FOXP3

locus. This ensures a stable Treg phenotype and function.

Islet-Specific T Cell Receptor (TCR): A TCR specific for an islet antigen, islet-specific

glucose-6-phosphatase catalytic subunit-related protein (IGRP), is knocked into the T cell

receptor alpha constant (TRAC) locus.[4] This directs the engineered Tregs to the pancreas

and pancreatic lymph nodes, the sites of autoimmune attack in T1D.

Chemically Inducible Signaling Complex (CISC): To enhance the persistence and function of

GNTI-122 in the IL-2 deficient environment of the diabetic pancreas, a CISC is incorporated.

This synthetic receptor provides a pro-survival and proliferative signal in response to the

administration of low doses of rapamycin.[2]

The successful dual engineering of GNTI-122 is confirmed through digital PCR to quantify the

integration of the engineered constructs at the FOXP3 and TRAC loci.

Table 1: Transgene Integration Frequencies in GNTI-122
Locus

Pre-enrichment Integration
Frequency (%)

Post-enrichment
Integration Frequency (%)

FOXP3 20-40 >90

TRAC 15-30 >90

Data are representative ranges

compiled from published

materials.
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The primary target of GNTI-122 is the autoreactive effector T cells (Teffs) that mediate the

destruction of pancreatic beta cells in T1D. The mechanism of action of GNTI-122 is

multifaceted, involving both direct and indirect suppression of these pathogenic Teffs.

In Vitro Suppression of Effector T Cells
A series of in vitro co-culture assays were performed to demonstrate the suppressive capacity

of GNTI-122 on Teffs. These assays confirmed three key suppressive functions:

Direct Suppression: GNTI-122 directly inhibits the proliferation of Teffs that recognize the

same islet antigen (IGRP) presented by antigen-presenting cells (APCs).

Bystander Suppression: GNTI-122, when activated by its cognate antigen, can also

suppress the proliferation of Teffs that recognize other islet antigens.[3][4] This is a critical

function, as the autoimmune response in T1D is polyclonal.

Polyclonal Suppression: GNTI-122 has been shown to significantly inhibit the proliferation of

a pool of Teffs specific to multiple different islet antigens.[3][4]

Table 2: In Vitro Suppression of Teff Proliferation by
GNTI-122

Assay Type Treg:Teff Ratio
Teff Proliferation Inhibition
(%)

Direct Suppression 1:1 >80

Bystander Suppression 1:1 40-60

Polyclonal Suppression 1:2 50-70

Data are representative ranges

compiled from published

materials.

In Vivo Efficacy in a Mouse Model of T1D
The therapeutic potential of GNTI-122 was evaluated in an adoptive transfer mouse model of

T1D. In this model, diabetes is induced in immunodeficient NOD mice by transferring
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splenocytes from diabetic NOD mice. A murine analog of GNTI-122 was then administered to

these mice. The key findings from these in vivo studies were:

Homing to the Pancreas: The engineered Tregs trafficked to the pancreas and pancreatic

lymph nodes.

Reduction of Insulitis: Histological analysis of the pancreas showed a significant reduction in

the infiltration of immune cells into the islets (insulitis).

Preservation of Beta Cells: The treatment protected the insulin-producing beta cells from

destruction.

Prevention of Diabetes: A significant portion of the treated mice remained diabetes-free.[5]

Table 3: In Vivo Efficacy of GNTI-122 Analog in a T1D
Mouse Model

Treatment Group Diabetes-Free Survival (%)

Control (Diabetic Splenocytes only) <10

GNTI-122 Analog (Day 7 post-transfer) >90

GNTI-122 Analog (Day 15 post-transfer) ~90

Data are representative ranges compiled from

published materials.[5]

Experimental Protocols
Generation of GNTI-122
The manufacturing process for GNTI-122 begins with the isolation of CD4+ T cells from a

patient's peripheral blood. These cells are then electroporated with CRISPR-Cas9

ribonucleoproteins and adeno-associated virus (AAV) vectors containing the DNA templates for

the FOXP3 promoter and the islet-specific TCR. The dual-edited cells are then enriched and

expanded. GentiBio has partnered with Forge Biologics for AAV process development and

GMP manufacturing.[6]
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Digital PCR for Transgene Integration
Genomic DNA is isolated from the engineered cells. Digital PCR is performed using specific

primers and probes for the FOXP3 and TRAC loci to quantify the percentage of alleles that

have undergone successful integration of the therapeutic transgenes.

Flow Cytometry for Treg Phenotyping
GNTI-122 cells are stained with a panel of fluorescently labeled antibodies to characterize their

phenotype. Key markers include CD4, CD25, FOXP3, and the engineered TCR. The

expression levels of these markers are quantified by flow cytometry.[4]

In Vitro Suppression Assay
Responder Teffs are labeled with a proliferation-tracking dye (e.g., CellTrace Violet). GNTI-122

cells are co-cultured with the labeled Teffs and APCs pulsed with the relevant islet antigen

peptides. After a period of incubation, the proliferation of the Teffs is measured by the dilution of

the tracking dye using flow cytometry. The percentage of suppression is calculated by

comparing the proliferation of Teffs in the presence and absence of GNTI-122.[4]

Adoptive Transfer Mouse Model of T1D
Immunodeficient NOD mice are used as recipients. Diabetogenic splenocytes from diabetic

NOD mice are injected intravenously to induce T1D.[7][8] A mouse-engineered Treg analog of

GNTI-122 is then administered intravenously. Blood glucose levels are monitored regularly to

assess the development of diabetes. At the end of the study, pancreata are harvested for

histological analysis of insulitis and beta cell mass.[9][10]
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Caption: GNTI-122 Manufacturing Workflow.
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Caption: GNTI-122 Mechanism of Action.

Conclusion
The preclinical data for GNTI-122 demonstrate a well-defined mechanism of action and a

promising therapeutic potential for type 1 diabetes. The targeted engineering of autologous

CD4+ T cells has resulted in a product with stable Treg phenotype, specificity for the site of

autoimmune attack, and the ability to persist in an inflammatory environment. The in vitro and

in vivo studies provide strong evidence for the ability of GNTI-122 to suppress the pathogenic

effector T cells responsible for beta cell destruction. These findings have paved the way for the

clinical development of GNTI-122 as a novel, potentially disease-modifying therapy for T1D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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